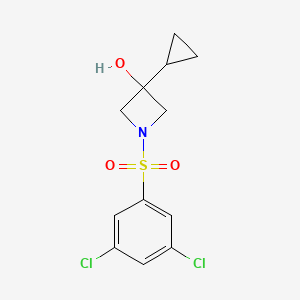
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one, also known as EMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAP is a small molecule that belongs to the class of enones and has a molecular weight of 295.36 g/mol.
Wirkmechanismus
The exact mechanism of action of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one may exert its effects through multiple pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete peptides and ultimately cell death. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been found to modulate signaling pathways involved in inflammation and cell proliferation, leading to a reduction in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has several advantages for lab experiments. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one is a small molecule that can be easily synthesized and purified. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been shown to have potent cytotoxic and anti-inflammatory activity, making it a promising candidate for drug development. However, there are also limitations to using (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one in lab experiments. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one. One area of research could focus on further elucidating the mechanism of action of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one. Understanding the precise pathways through which (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one exerts its effects could help identify new therapeutic targets for drug development. Another area of research could focus on optimizing the synthesis of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one to improve its potency and selectivity. Additionally, future research could explore the safety and efficacy of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one in animal models and humans. Finally, research could focus on developing novel drug delivery systems to improve the bioavailability and pharmacokinetics of (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one.
Synthesemethoden
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one can be synthesized through a multi-step process starting from 2-ethoxybenzaldehyde and 3-methylazetidine-1,3-diol. The first step involves the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with 3-methylazetidine-1,3-diol in the presence of a Lewis acid catalyst to form (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one. The final product can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been found to exhibit cytotoxic activity against cancer cells, including breast, lung, and colon cancer cells. (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, (E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(3-hydroxy-3-methylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-19-13-7-5-4-6-12(13)8-9-14(17)16-10-15(2,18)11-16/h4-9,18H,3,10-11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZZHPCYKAGPME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)N2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)N2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
